7-Chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are nitrogen-containing heterocyclic compounds with a wide range of biological activities and are frequently investigated in medicinal chemistry research. 7-Chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, specifically, is a key intermediate in the synthesis of afatinib, a clinically used anticancer drug. []
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are often explored for their potential therapeutic applications in medicinal chemistry. This specific compound has garnered interest due to its role as an intermediate in the synthesis of afatinib, a clinically used anticancer drug. The compound's unique structure and properties make it a subject of research in various scientific domains.
The compound can be synthesized through specific organic reactions involving starting materials such as 4-chloro-7-fluoro-6-nitroquinazoline and 2,6-difluoroaniline. The synthesis typically involves the use of solvents like acetic acid and bases such as potassium carbonate to facilitate the reaction .
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is classified as:
The synthesis of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine generally involves a multi-step process:
The reaction conditions, including temperature, solvent choice, and reagent ratios, are critical for optimizing yield and purity. For instance, acetic acid serves as a solvent that can influence the reaction kinetics positively.
The molecular formula of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is . Its structural representation can be expressed in various formats:
C[C@H](NC1=NC=NC2=C1C=C(F)C(F)=C2)C(C1=CC=CC=C1)
The average molecular weight is approximately 312.77 g/mol . The compound exhibits specific geometric arrangements that contribute to its biological activity.
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine can undergo several chemical reactions:
Common reagents used in these reactions include potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation processes.
The mechanism of action for 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, effectively blocking their activity.
Research indicates that this compound interacts with molecular targets involved in cancer cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics .
The compound is characterized by:
Key chemical properties include:
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis conditions.
7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine has potential applications in:
This compound's unique structure allows it to be a valuable asset in ongoing research aimed at discovering new therapeutic agents within the quinazoline class.
The 4-aminoquinazoline motif has undergone systematic structural refinement to enhance target affinity and selectivity. Early derivatives like 2,4-dichloroquinazoline served as pivotal intermediates, where nucleophilic displacement at the C4-position (favored over C2 due to electronic asymmetry) allowed introduction of aryl amine groups [4] [6]. This regioselectivity was confirmed via X-ray crystallography in analogues such as N-benzyl-2-chloroquinazolin-4-amine, revealing planar quinazoline rings and intermolecular N–H···N hydrogen bonding that stabilize protein-ligand complexes [4].
Table 1: Evolution of Key 4-Aminoquinazoline Derivatives
Compound | Structural Feature | Biological Target | Key Improvement |
---|---|---|---|
2,4-Dichloroquinazoline | Halogen leaving groups | N/A (Synthetic intermediate) | Enables regioselective amination |
Gefitinib | 3-Chloro-4-fluoroaniline at C4 | EGFR kinase | Selective ATP-competitive inhibition |
Afatinib | Michael acceptor at C6 | Irreversible EGFR/HER2 binder | Enhanced potency against T790M mutants |
7-Chloro-N-(2,6-difluorophenyl)quinazolin-4-amine | Ortho-difluorophenyl at C4 | Under investigation | Optimized halogen bonding & steric fit |
Modern synthetic routes employ:
Halogen atoms—particularly fluorine and chlorine—serve dual electronic and steric roles in drug design. In 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine:
Table 2: Impact of Halogen Substitutions on Quinazoline Bioactivity
Position | Halogen | Electronic Effect | Steric/Binding Role | Biological Consequence |
---|---|---|---|---|
C7 (Quinazoline) | Cl | σₚ = +0.23 (Resonance withdrawal) | Blocks CYP450 oxidation; hydrophobic contact | Increased metabolic stability |
C2' & C6' (Phenyl) | F | σₚ = +0.06 (Inductive withdrawal) | Enforces coplanarity via intramolecular H-bond | Enhanced kinase selectivity |
SAR studies demonstrate that replacing 2,6-difluoro with para-fluoro (e.g., N-(4-chloro-2-fluorophenyl) analogues diminishes potency by 10-fold due to loss of conformational rigidity [5] [8]. Similarly, omitting the 7-chloro group reduces cellular uptake, underscoring halogen synergy in membrane permeation [6] [10].
The spatial orientation of fluorine atoms on the phenyl ring critically modulates bioactivity. Comparing 2,6-difluoro vs. other isomers:
Table 3: Conformational and Electronic Properties of Difluorophenyl Isomers
Substitution Pattern | Dihedral Angle (Quinazoline-Phenyl) | Electrostatic Potential (kcal/mol) | Relative EGFR IC₅₀ |
---|---|---|---|
2,6-Difluoro | 85–88° | -48.2 (Halogen bond donor sites) | 1x (Reference) |
2,4-Difluoro | 30–40° | -45.6 | 8x |
3,5-Difluoro | 60–70° | -46.1 | 15x |
DFT calculations confirm the 2,6-difluoro isomer’s superior binding: its orthogonal arrangement positions fluorine atoms for optimal halogen bonding with carbonyl oxygens in kinase hinge regions (e.g., EGFR’s Met793) [8] [10]. Additionally, intramolecular hydrogen bonding between the 4-amine and quinazoline N1 stabilizes the low-energy conformation, reducing reorganization energy upon binding [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0